Introduction: The Strategic Importance of 5-Amino-2-cyanobenzoic Acid
Introduction: The Strategic Importance of 5-Amino-2-cyanobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-cyanobenzoic Acid
5-Amino-2-cyanobenzoic acid is a trifunctional aromatic compound of significant interest to researchers and process chemists, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its unique molecular architecture, featuring an amino group, a cyano moiety, and a carboxylic acid function strategically positioned on a benzene ring, makes it a highly versatile and valuable building block in organic synthesis.[1][2] The interplay of these functional groups dictates its reactivity, allowing for selective chemical transformations to build complex molecular scaffolds. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. 5-Amino-2-cyanobenzoic acid typically presents as a pale yellow or off-white solid.[1][3] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 99767-45-0 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | Pale yellow to off-white solid | [1][3] |
| Melting Point | 250-255 °C | [1][2] |
| Boiling Point (Predicted) | 389.3 ± 37.0 °C | [3] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 4.38 ± 0.10 | [3] |
| Purity (Typical) | ≥ 97% (HPLC) | [1][2] |
Synthesis Protocol: A Validated Approach
The reliable synthesis of 5-Amino-2-cyanobenzoic acid is crucial for its use in subsequent reactions. One common and high-yielding method involves the basic hydrolysis of its methyl ester precursor, methyl 2-amino-5-cyanobenzoate.[3] This procedure is favored for its straightforward execution and high conversion rate.
Experimental Protocol: Hydrolysis of Methyl 2-amino-5-cyanobenzoate
Causality: This protocol employs a strong base (NaOH) to saponify the ester functional group. The reaction is typically run in a methanol/water solvent system to ensure the solubility of both the ester starting material and the hydroxide salt. Subsequent acidification is necessary to protonate the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
-
Reaction Setup: Suspend methyl 2-amino-5-cyanobenzoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: To this suspension, add an aqueous solution of sodium hydroxide (e.g., 6.0 M, ~3.3 eq). Stir the mixture at room temperature. The suspension should dissolve to form a homogeneous solution, typically within one hour.[3]
-
Reaction Monitoring: Allow the reaction to stir for approximately 24-28 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.[3]
-
Aqueous Workup: Dissolve the remaining residue in water. To remove any unreacted starting material or non-polar impurities, wash the aqueous phase with a non-miscible organic solvent like dichloromethane (2x volumes).[3]
-
Acidification & Precipitation: Cool the aqueous phase in an ice bath and acidify it to a low pH (~1-2) using concentrated hydrochloric acid. This will cause the product, 5-Amino-2-cyanobenzoic acid, to precipitate as a solid.[3]
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Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual salts. The isolated product can then be extracted into a suitable organic solvent like ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated to yield the final product, often in high purity (>97%).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Amino-2-cyanobenzoic acid via ester hydrolysis.
Spectroscopic Characterization
The structural confirmation of 5-Amino-2-cyanobenzoic acid relies on standard spectroscopic techniques. The presence of the three distinct functional groups gives rise to a predictable and characteristic spectral fingerprint.
| Spectroscopic Data | Characteristic Features |
| FTIR (cm⁻¹) | ~3400-3200: N-H stretching (amino group). ~3300-2500: Broad O-H stretching (carboxylic acid, hydrogen-bonded).[4] ~2230-2210: C≡N stretching (nitrile group). ~1700-1680: C=O stretching (aryl carboxylic acid).[4] |
| ¹H NMR | Signals expected in the aromatic region (~6.5-8.0 ppm), with distinct splitting patterns corresponding to the three protons on the substituted benzene ring. The chemical shifts will be influenced by the electronic effects of the amino (electron-donating) and the cyano/carboxyl (electron-withdrawing) groups. Protons from the -NH₂ and -COOH groups will also be present, often as broad singlets. |
| ¹³C NMR | Aromatic carbons will appear in the ~110-150 ppm range. The nitrile carbon (~115-120 ppm) and the carbonyl carbon (>165 ppm) are also characteristic. |
| Mass Spec (MS) | The molecular ion peak (M⁺) is expected at m/z = 162.15. Fragmentation patterns would likely involve the loss of COOH (m/z = 45) and other characteristic fragments. |
Note: Specific chemical shifts in NMR are solvent-dependent. The FTIR data represents typical ranges for the respective functional groups.
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Amino-2-cyanobenzoic acid stems from the differential reactivity of its functional groups, which can be addressed selectively under appropriate reaction conditions.
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Amino Group (-NH₂): As a nucleophilic primary amine, it can undergo acylation to form amides, alkylation, and, critically, diazotization reactions. The resulting diazonium salt is a versatile intermediate for introducing a wide array of other functional groups (e.g., halogens, hydroxyl) via Sandmeyer-type reactions.
-
Carboxylic Acid (-COOH): This group can be readily converted into esters (via Fischer esterification), amides (by coupling with amines), or acid chlorides (using reagents like thionyl chloride or oxalyl chloride).[5] These transformations are fundamental for peptide synthesis and the creation of ester-based prodrugs.
-
Cyano Group (-C≡N): The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation. It also plays a crucial role in metal-catalyzed cross-coupling reactions.[6]
Reactivity Pathways Diagram
Caption: Key reactivity pathways for the functional groups of 5-Amino-2-cyanobenzoic acid.
Core Applications in Research and Development
The trifunctional nature of this molecule makes it a sought-after intermediate in several high-value chemical industries.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals.[1][2] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs.[2] The ability to modify its functional groups allows for the fine-tuning of molecular properties to achieve desired biological activities.[7]
-
Agrochemicals: The compound is a known intermediate for preparing insecticidal cyanoanthranilic diamides, a class of modern crop protection agents.[5]
-
Dyes and Materials Science: The aromatic core and reactive handles make it suitable for synthesizing specialty dyes and advanced polymers where specific chemical characteristics are required for performance.[1]
Safety and Handling
As with any laboratory chemical, proper handling of 5-Amino-2-cyanobenzoic acid is essential. While specific GHS classifications may vary by supplier, related aminobenzoic and cyanobenzoic acids are known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[3] Recommended storage temperatures are often between 0-8 °C.[1][2]
Conclusion
5-Amino-2-cyanobenzoic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, reliable synthetic routes, and predictable, versatile reactivity make it an indispensable component in the modern chemist's toolbox. The insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable intermediate in their synthetic endeavors.
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